2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
This compound is a 4,5-dihydroimidazole derivative featuring a 2-chlorobenzylsulfanyl group at position 2 and a 4-methoxybenzenesulfonyl group at position 1. Its molecular formula is C₁₇H₁₆ClN₃O₃S₂, with a molecular weight of 410.91 g/mol. The compound’s structure is characterized by:
- A dihydroimidazole core, providing a semi-rigid scaffold.
- A 2-chlorophenylmethylsulfanyl group, introducing steric bulk and electron-withdrawing effects.
- A 4-methoxybenzenesulfonyl group, enhancing solubility and metabolic stability compared to non-polar substituents.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-23-14-6-8-15(9-7-14)25(21,22)20-11-10-19-17(20)24-12-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHVORPLMBUNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis of Target Compound
The target molecule’s structure comprises three principal components: a 4,5-dihydroimidazole core, a 4-methoxybenzenesulfonyl group at the 1-position, and a [(2-chlorophenyl)methyl]sulfanyl moiety at the 2-position. Retrosynthetically, the compound dissects into two key intermediates:
- 1-(4-Methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole : Generated via sulfonylation of the parent imidazoline.
- 2-(Chloromethyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole : Serves as the substrate for thiolation.
The synthesis prioritizes introducing the sulfonamide group first to avoid competing reactions during subsequent thiol substitution.
Synthetic Routes and Methodological Optimization
Sulfonylation of the Imidazoline Core
The initial step involves reacting 2-(chloromethyl)-4,5-dihydro-1H-imidazole with 4-methoxybenzenesulfonyl chloride under anhydrous conditions. Triethylamine acts as a base to neutralize HCl byproducts, while dichloromethane provides an inert solvent medium.
Representative Procedure :
- Dissolve 2-(chloromethyl)-4,5-dihydro-1H-imidazole (10 mmol) in dichloromethane (50 mL).
- Add triethylamine (25 mmol) dropwise at 0°C.
- Introduce 4-methoxybenzenesulfonyl chloride (12 mmol) and stir for 12 hours at room temperature.
- Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | Pyridine | TEA |
| Temperature (°C) | 25 | 0→25 | 0→25 |
| Reaction Time (h) | 12 | 24 | 12 |
Thiolation of the Chloromethyl Substituent
The chloromethyl intermediate undergoes nucleophilic substitution with 2-chlorophenylmethanethiol in dimethylformamide (DMF) using potassium carbonate as a base. This SN₂ reaction replaces the chlorine atom with a sulfanyl group.
Representative Procedure :
- Combine 1-(4-methoxybenzenesulfonyl)-2-(chloromethyl)-4,5-dihydro-1H-imidazole (5 mmol) and 2-chlorophenylmethanethiol (7.5 mmol) in DMF (30 mL).
- Add K₂CO₃ (10 mmol) and heat at 60°C for 15 hours.
- Cool, dilute with water, extract with ethyl acetate, and recrystallize from ethanol.
Yield : 82% as a pale-yellow crystalline solid.
Table 2: Thiolation Reaction Variables
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DMF, DMSO | DMF |
| Base | K₂CO₃, NaOH | K₂CO₃ |
| Temperature (°C) | 50–80 | 60 |
| Equiv. of Thiol | 1.2–2.0 | 1.5 |
Spectroscopic Characterization and Analytical Data
The final product was characterized using NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Comparative Analysis of Alternative Synthetic Approaches
Alternative routes, such as simultaneous sulfonylation-thiolation or microwave-assisted synthesis, were explored but yielded inferior results (<50% yield). Traditional stepwise methods proved superior in reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituent effects:
Pharmacological and Physicochemical Comparisons
- Electron-Withdrawing vs. Halogen Effects: The 2-chlorophenyl group in the target compound may improve receptor binding affinity compared to 4-bromophenyl () due to differences in van der Waals radii and lipophilicity .
Sulfonyl vs. Sulfanyl Groups :
- Biological Activity: Compounds like Ro 115–1240 () share the dihydroimidazole core but feature a methoxy-linked imidazole, demonstrating α₁-adrenoceptor agonist activity for urinary incontinence. The target compound’s sulfonyl group may modulate selectivity for similar targets .
Impurity Profiles
- Impurities such as 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride () highlight challenges in controlling sulfonylation reactions, necessitating rigorous HPLC or MS analysis .
Research Findings and Trends
Structure-Activity Relationships (SAR) :
Computational Predictions :
- The 2-(4-bromophenyl) analogue () has a predicted collision cross-section (CCS) indicative of compact geometry, whereas the target compound’s bulkier substituents may reduce membrane permeability .
Activité Biologique
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydroimidazole core, a chlorophenyl group, and a methoxybenzenesulfonyl moiety, which suggest various reactivity and biological activity possibilities.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dihydroimidazole |
| Substituents | Chlorophenyl, Methoxybenzenesulfonyl, Sulfanyl group |
| Molecular Weight | 384.8 g/mol |
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits enzyme inhibitory properties. The unique arrangement of functional groups allows for interactions with specific molecular targets, which may inhibit enzyme activity crucial for various biological processes.
Anticancer Properties
Research has suggested that compounds similar to This compound possess significant anticancer activity. For instance, related compounds have shown cytotoxic effects against human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112), with IC50 values ranging from 2.38 to 3.77 µM .
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic potency of several imidazole derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | SISO | 2.87 |
| 5l | RT-112 | 3.06 |
| Reference (Cisplatin) | SISO | 0.24 |
These results indicate that the presence of electron-withdrawing groups enhances the inhibitory activity of the tested compounds .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell fractions at varying concentrations .
Potential Applications
Given its promising biological activities, This compound could have applications in:
- Drug Development: As an enzyme inhibitor or anticancer agent.
- Medicinal Chemistry: For synthesizing new derivatives with enhanced biological properties.
Q & A
Q. How can the molecular structure of this compound be experimentally confirmed?
To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the positions of the 2-chlorobenzyl, 4-methoxybenzenesulfonyl, and dihydroimidazole moieties.
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., [M+H]+ peak matching CHClNOS).
- X-ray Crystallography : Resolve the crystal structure to confirm stereoelectronic effects and spatial arrangement .
Q. What synthetic routes are recommended for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the dihydroimidazole core via cyclization of thiourea derivatives under basic conditions.
- Step 2 : Introduce the 4-methoxybenzenesulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) in anhydrous dichloromethane.
- Step 3 : Attach the 2-chlorobenzylsulfanyl moiety via nucleophilic substitution, optimizing reaction time and temperature to prevent side reactions (e.g., over-sulfonation) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values.
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values, comparing results with structurally related analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfonyl group?
- Parameter Screening : Use a fractional factorial design (e.g., 2 factorial) to test variables: temperature (0–40°C), solvent polarity (DMF vs. DCM), and stoichiometry of sulfonating agents.
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps and optimize catalyst loading (e.g., pyridine as a proton scavenger) .
Q. How to resolve contradictions in bioactivity data between analogs?
- Structural Comparison : Compare substituent effects (e.g., 2-chloro vs. 4-fluoro benzyl groups) using molecular docking to identify key interactions with biological targets (e.g., enzyme active sites).
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to distinguish between experimental noise and true biological variance .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for sulfanyl-group substitutions.
- Reaction Path Search : Apply software like GRRM17 to explore potential reaction pathways and identify intermediates .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-nitro, 4-methyl) and evaluate their bioactivity.
- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models to correlate electronic/steric features with activity trends .
Q. What strategies address poor aqueous solubility during formulation?
- Co-Solvent Systems : Test mixtures of PEG-400 and ethanol to enhance solubility without precipitation.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity, monitoring stability under physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
